(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate
Overview
Description
1-Acetyl-3,5-dimethyl-2,6-diphenyl-1,2,3,6-tetrahydro-4-pyridinyl acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of (1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald synthesis: This involves the reaction of nitriles with ammonia or amines.
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often use catalysts and specific reaction conditions to optimize the synthesis process.
Chemical Reactions Analysis
1-Acetyl-3,5-dimethyl-2,6-diphenyl-1,2,3,6-tetrahydro-4-pyridinyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Acetyl-3,5-dimethyl-2,6-diphenyl-1,2,3,6-tetrahydro-4-pyridinyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Acetyl-3,5-dimethyl-2,6-diphenyl-1,2,3,6-tetrahydro-4-pyridinyl acetate can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Thiadiazole derivatives: These compounds also have a heterocyclic structure and are studied for their potential therapeutic effects.
The uniqueness of (1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-15-21(19-11-7-5-8-12-19)24(17(3)25)22(20-13-9-6-10-14-20)16(2)23(15)27-18(4)26/h5-15,21-22H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGFKDQMUUUAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(=C1OC(=O)C)C)C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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